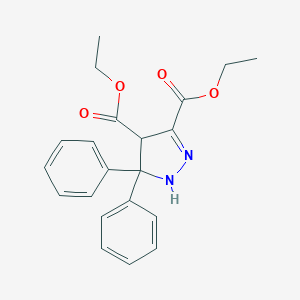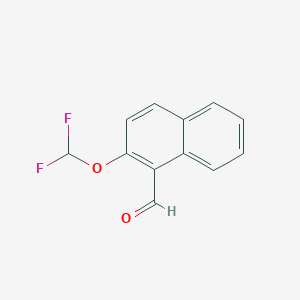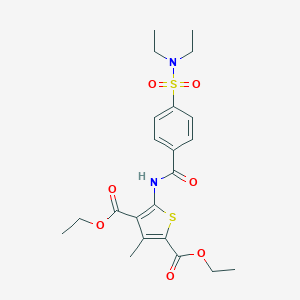
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and pharmaceutical research . This compound features a five-membered ring with two nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate typically involves the reaction of chalcones with hydrazine derivatives under various conditions . One common method includes the cyclization of α,β-unsaturated carbonyl compounds with hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out in ethanol or methanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and dihydropyrazolines .
Aplicaciones Científicas De Investigación
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Reactive Oxygen Species (ROS) Scavenging: It has antioxidant properties that allow it to scavenge reactive oxygen species, thereby protecting cells from oxidative stress.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to changes in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyl-2H-[1,2,3]triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a pyrazoline ring.
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-diphenyl-, diethyl ester: Contains a pyrrole ring and is used in similar applications.
Uniqueness
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4g/mol |
Nombre IUPAC |
diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-19(24)17-18(20(25)27-4-2)22-23-21(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17,23H,3-4H2,1-2H3 |
Clave InChI |
UFBGIOJISDMOII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B380424.png)
![1-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]-2-naphthyl benzoate](/img/structure/B380425.png)
![ethyl 2-(2-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B380427.png)
![2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380429.png)
![2-(4-(4-chlorophenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380431.png)
![2-(2-[(3-methylphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380432.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380433.png)
![2-(4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-methyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380435.png)
![2-(4-[4-(difluoromethoxy)phenyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380436.png)
![Ethyl 3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B380438.png)
![2-[(2Z)-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380439.png)


![3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380445.png)
